molecular formula C26H28Cl2N4O4 B1253992 trans-Ketoconazole CAS No. 83374-59-8

trans-Ketoconazole

Cat. No.: B1253992
CAS No.: 83374-59-8
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-BVAGGSTKSA-N
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Description

trans-Ketoconazole: is a synthetic imidazole antifungal agent known for its broad-spectrum activity against various fungal infections. It is primarily used to treat systemic and superficial fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .

Scientific Research Applications

trans-Ketoconazole has numerous applications in scientific research, including:

Mechanism of Action

Safety and Hazards

Ketoconazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage fertility . It may also cause damage to organs through prolonged or repeated exposure . Hepatotoxicity is the main safety concern with ketoconazole, which can be managed effectively with careful monitoring of hepatic enzymes .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Biochemical Analysis

Biochemical Properties

Trans-Ketoconazole plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the cytochrome P450 enzyme, specifically lanosterol 14α-demethylase. By inhibiting this enzyme, this compound disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and impaired fungal cell growth . Additionally, this compound interacts with other cytochrome P450 enzymes, affecting the metabolism of various endogenous and exogenous compounds .

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. In fungal cells, it inhibits ergosterol synthesis, leading to cell membrane disruption and cell death . In mammalian cells, this compound has been shown to inhibit steroidogenesis by blocking the production of cortisol and other steroids . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol and subsequent ergosterol synthesis . Additionally, this compound’s interaction with other cytochrome P450 enzymes leads to the inhibition of steroid biosynthesis, affecting hormone levels and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that this compound can lead to persistent inhibition of steroidogenesis and ergosterol synthesis, resulting in sustained antifungal and anti-steroidogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fungal growth and steroidogenesis without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as hepatotoxicity, adrenal insufficiency, and gastrointestinal disturbances . These toxic effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It undergoes extensive hepatic metabolism, resulting in various metabolites that are excreted via bile and urine . The inhibition of lanosterol 14α-demethylase by this compound affects the metabolic flux of sterol intermediates, leading to altered levels of ergosterol and other sterols .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in plasma, primarily to albumin . The compound does not readily cross the blood-brain barrier but can accumulate in tissues such as the liver, skin, and adrenal glands . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on ergosterol and steroid biosynthesis . Additionally, this compound can be found in other organelles such as mitochondria and lysosomes, where it may exert additional effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Ketoconazole involves the reaction of specific compounds in an acid medium. The process includes mixing the compound shown in formula I and the compound shown in formula II, which have large steric hindrance. This reaction improves the cis-trans selectivity of 1,3-dioxolane formed by the mixed reaction . The preparation method avoids the use of dangerous substances like liquid bromine and reduces the production period and cost .

Industrial Production Methods: In industrial settings, this compound is synthesized using a similar approach but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: trans-Ketoconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antifungal properties .

Comparison with Similar Compounds

Uniqueness of trans-Ketoconazole: this compound is unique due to its specific mechanism of action and its ability to be used both topically and systemically. It also has a distinct chemical structure that allows for various modifications to enhance its antifungal properties .

Properties

IUPAC Name

1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-BVAGGSTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83374-59-8, 142128-58-3
Record name trans-Ketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83374-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142128-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoconazole, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOCONAZOLE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can trans-ketoconazole be identified and quantified in ketoconazole samples?

A1: The research describes a novel method for identifying and quantifying this compound, an impurity found in cis-ketoconazole. Electrokinetic Chromatography with UV detection (EKC-UV) is used to separate and quantify this compound based on its unique migration time and UV absorbance. Subsequently, Electrokinetic Chromatography coupled with Electrospray Ionization Mass Spectrometry (EKC-ESI-MS) confirms the identity of the impurity through mass analysis and fragmentation patterns [].

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